molecular formula C27H25N3O5S B2779067 N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE CAS No. 865657-57-4

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2779067
CAS No.: 865657-57-4
M. Wt: 503.57
InChI Key: BFRAPIBUWYWKNK-UHFFFAOYSA-N
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Description

The compound N-(2H-1,3-Benzodioxol-5-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a benzodioxol moiety linked to an imidazole core via a sulfanyl (-S-) bridge. The imidazole ring is substituted with 3,4-dimethoxyphenyl and 4-methylphenyl groups, while the acetamide moiety is appended to the benzodioxol system.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5S/c1-16-4-6-17(7-5-16)25-27(30-26(29-25)18-8-10-20(32-2)22(12-18)33-3)36-14-24(31)28-19-9-11-21-23(13-19)35-15-34-21/h4-13H,14-15H2,1-3H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRAPIBUWYWKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the benzodioxole and dimethoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to increase yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Replacement of certain groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more polar compounds, while reduction may produce more hydrophobic derivatives.

Scientific Research Applications

Several studies have investigated the biological activities of related compounds:

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

A study published in Molecules assessed the inhibitory effects on PTP1B activity using concentration-dependent assays, revealing effective inhibition at nanomolar concentrations.

Antioxidant Capacity

Research on structurally similar compounds demonstrated significant antioxidant activity through assays such as DPPH scavenging, indicating potential for reducing reactive oxygen species (ROS) levels.

Cytotoxicity Against Cancer Cell Lines

In vitro studies showed cytotoxic effects against various cancer cell lines, including breast and prostate cancers. Mechanistic studies linked these effects to apoptosis induction and inhibition of cell migration.

Case Study 1: PTP1B Inhibition

In a controlled study evaluating derivatives of the compound, specific substitutions on the benzodioxole ring significantly enhanced inhibitory potency against PTP1B compared to unmodified analogs.

Case Study 2: Antioxidant Efficacy

A comparative study assessed the antioxidant efficacy of N-(benzodioxole) derivatives against established antioxidants like ascorbic acid. The results indicated comparable or superior activity in reducing ROS levels in cellular models.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Analogues:
  • Compounds 3j and 3k (): These benzimidazole derivatives feature sulfinyl (-SO-) groups and pyridylmethyl substituents. Unlike the target compound’s imidazole core, 3j/3k incorporate a benzimidazole ring system, which increases aromatic surface area and may enhance π-π stacking interactions.
  • N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w) (): These compounds replace the imidazole core with a 1,3,4-oxadiazole ring, known for its electron-withdrawing properties and metabolic resistance. The sulfanyl group is retained, but the indol-3-ylmethyl substituent introduces steric bulk compared to the target’s benzodioxol and methoxyphenyl groups .

Functional Group Analysis

Functional Feature Target Compound 3j/3k (Benzimidazole) 8a-w (Oxadiazole)
Core Heterocycle 1H-Imidazole Benzimidazole 1,3,4-Oxadiazole
Sulfur Linkage Sulfanyl (-S-) Sulfinyl (-SO-) Sulfanyl (-S-)
Key Substituents 3,4-Dimethoxyphenyl, 4-Methylphenyl Pyridylmethyl, Methoxy Indol-3-ylmethyl
Aromatic Systems Benzodioxol, Methoxyphenyl Benzimidazole, Pyridyl Oxadiazole, Indole
  • Sulfur Oxidation State : The sulfanyl group in the target and 8a-w is less polar than the sulfinyl group in 3j/3k, which may reduce solubility but improve membrane permeability .
  • Methoxy vs. Methyl Groups : The target’s 3,4-dimethoxyphenyl group enhances electron-donating capacity compared to 3j/3k’s pyridylmethyl substituents, possibly influencing receptor binding .

Physicochemical and Pharmacological Properties

Property Target Compound 3j/3k 8a-w
Molecular Weight ~525 g/mol (estimated) ~600 g/mol (3j/3k) ~350–450 g/mol (8a-w)
NMR Features Expected δ 3.7–4.0 (OCH3) δ 2.21–3.93 (CH3, OCH3) δ 4.16 (NHNH2), 7.04 (indole)
Potential Bioactivity Enzyme inhibition (e.g., kinases) Proton pump modulation Antimicrobial/anticancer
  • Solubility : The target’s benzodioxol and methoxy groups may improve aqueous solubility over 3j/3k’s pyridyl systems.
  • Metabolic Stability : The sulfanyl group in the target and 8a-w is less prone to oxidative metabolism than 3j/3k’s sulfinyl group .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Heterocycle Sulfur Group Key Substituents Molecular Weight (g/mol)
Target Imidazole Sulfanyl 3,4-Dimethoxyphenyl, Benzodioxol ~525
3j/3k Benzimidazole Sulfinyl Pyridylmethyl, Methoxy ~600
8a-w Oxadiazole Sulfanyl Indol-3-ylmethyl ~350–450

Table 2: Pharmacokinetic Predictions

Compound LogP (Estimated) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target 3.2 2 8
3j/3k 2.8 3 10
8a-w 2.5 2 7

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activities, including its effects on various biological pathways and its potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include:

  • Benzodioxole moiety : This aromatic structure contributes to the compound's potential pharmacological properties.
  • Imidazole ring : Known for its role in various biological processes, the imidazole component may enhance the compound's interaction with biological targets.
  • Sulfanyl group : This functional group may play a critical role in the compound's reactivity and biological activity.

The molecular formula is C19H20N4O4SC_{19}H_{20}N_{4}O_{4}S, with a molecular weight of 394.40 g/mol.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of benzodioxole derivatives. For instance, compounds similar to this compound have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. In vitro studies reported IC50 values of 0.68 µM for related compounds, indicating strong inhibitory effects on this enzyme, which is crucial for managing diabetes .

Cytotoxicity Studies

The cytotoxic effects of benzodioxole derivatives were evaluated using various cancer cell lines. The compound demonstrated selective toxicity, showing significant activity against certain cancer cell lines while exhibiting minimal effects on normal cells. For example, a related derivative exhibited IC50 values ranging from 26 to 65 µM against cancer cell lines while maintaining IC50 values greater than 150 µM for normal cells . This selectivity is vital for developing safer anticancer agents.

Mechanistic Insights

The mechanism of action for compounds like this compound appears to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit α-amylase suggests a role in modulating carbohydrate digestion and absorption.
  • Induction of Apoptosis : Studies indicate that similar compounds can induce apoptosis in cancer cells through various signaling pathways, including caspase activation and modulation of Bcl-2 family proteins .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers, potentially benefiting conditions characterized by chronic inflammation .

In Vivo Studies

In vivo experiments using streptozotocin-induced diabetic mice demonstrated that treatment with benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration of five doses . Such findings underscore the therapeutic potential of these compounds in managing diabetes.

Comparative Analysis of Related Compounds

Compound NameStructureIC50 (α-Amylase)Cytotoxicity (Cancer Cells)Notes
Compound IIcBenzodioxole derivative0.68 µM26–65 µMStrong antidiabetic properties
Compound IIdSimilar structure0.85 µMNot specifiedEffective against multiple cancer lines

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